Kaempferol 3-O-sophoroside
Description
Contextualization within Flavonoid Research
Flavonoids are a major focus of research due to their widespread presence in the human diet and their potential health benefits. mdpi.com Research in this field often investigates the structure-activity relationships of different flavonoid subclasses. Kaempferol (B1673270) and its glycosides, including Kaempferol 3-O-sophoroside, are of particular interest due to their demonstrated biological activities. mdpi.comresearchgate.net
Studies frequently compare the efficacy of flavonoid glycosides to their aglycone forms to understand the role of the sugar moiety. nih.gov In the case of this compound, research has shown that the sophorose attachment can modulate its properties, leading to unique or enhanced effects compared to kaempferol alone. nih.gov The investigation of such compounds contributes to a deeper understanding of how structural variations within the flavonoid family impact their biological functions.
Significance in Natural Product Chemistry and Phytochemistry
In the fields of natural product chemistry and phytochemistry, the isolation, characterization, and synthesis of compounds like this compound are fundamental activities. medilam.ac.irresearchgate.net This compound has been isolated from various plant sources, offering insights into the biosynthetic pathways of flavonoids in different species. nih.govphytopurify.com
The identification of this compound in plants such as Sophora japonica L., the flowers of Crocus sativus L. (saffron), and the leaves of cultivated mountain ginseng has been a significant finding. phytopurify.comresearchgate.netnih.gov Its presence in these plants, which have a history of use in traditional medicine, provides a molecular basis for some of their purported therapeutic effects. researchgate.net The process of isolating and elucidating the structure of such natural products is a key aspect of phytochemistry, often employing techniques like chromatography and spectroscopic analysis. medilam.ac.irphytopurify.com
Overview of Research Trajectories for this compound
Initial research on this compound often focused on its isolation and structural elucidation from various plant sources. phytopurify.comresearchgate.net Following its identification, scientific inquiry has largely progressed towards investigating its biological activities. A significant body of research has explored its potential as an anti-inflammatory, antioxidant, and anticancer agent. ontosight.ai
More recent research has delved into its specific molecular mechanisms of action. For instance, studies have investigated its role in modulating inflammatory pathways, such as its inhibitory effects on Toll-like receptors (TLR) 2/4 and the NF-κB signaling pathway. nih.govmedchemexpress.com Another emerging area of interest is its neuroprotective and potential antidepressant effects, with research pointing to its ability to promote the production of brain-derived neurotrophic factor (BDNF) and enhance autophagy by binding to AMP-activated protein kinase (AMPK). medchemexpress.comnih.gov The investigation into its gastroprotective effects also represents a notable research trajectory. mdpi.com
Interactive Data Table: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H30O16 | nih.gov |
| Molecular Weight | 610.5 g/mol | nih.gov |
| IUPAC Name | 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | nih.gov |
| Common Synonyms | Sophoraflavonoloside, Kaempferol-3-O-sophoroside | nih.gov |
| CAS Number | 19895-95-5 | nih.gov |
Interactive Data Table: Selected Research Findings on this compound
| Research Area | Key Finding | Model System | Source |
| Anti-inflammatory | Inhibits LPS-induced barrier disruption and neutrophil adhesion by blocking NF-κB activation and TNF-α production. | Human Umbilical Vein Endothelial Cells (HUVECs) | nih.gov |
| Anti-inflammatory | Inhibits the release of HMGB1 and its mediated proinflammatory responses by targeting TLR2/4. | Human Endothelial Cells | nih.gov |
| Antidepressant | Ameliorates depressive-like behaviors by activating AMPK, promoting BDNF production, and enhancing autophagy. | Mouse model | nih.gov |
| Gastroprotective | A mixture containing this compound prevents ethanol-induced gastric inflammation and oxidative stress. | Rat model | mdpi.com |
Structure
2D Structure
Properties
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDFKLGDGSGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Panasenoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037534 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31512-06-8 | |
| Record name | Panasenoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037534 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225 - 228 °C | |
| Record name | Panasenoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037534 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Distribution in Biological Systems
Plant Sources and Botanical Classification
Kaempferol (B1673270) 3-O-sophoroside has been identified in a diverse range of plant species, highlighting its widespread distribution throughout the plant kingdom. Its presence is documented in various tissues, indicating its integral role in plant metabolism and defense mechanisms.
Specific Plant Species and Tissues
This flavonoid is notably present in the following plants and their specific tissues:
Crocus sativus L. (Saffron): The tepals of the saffron flower are a particularly rich source of Kaempferol 3-O-sophoroside. nih.gov In fact, its concentration in saffron floral bio-residues is significantly higher than in other food sources known for their kaempferol content. nih.gov It is considered one of the main flavonoids in C. sativus flowers. nih.govresearchgate.net
Lindera neesiana: The leaves and twigs of this plant, belonging to the Lauraceae family, have been found to contain this compound among other kaempferol glycosides. mdpi.comresearchgate.net
Lycopersicon esculentum Mill. (Tomato): The seeds of the tomato plant are a source of this compound. acs.orgtind.ionih.govresearchgate.net It is one of the major flavonoids identified in tomato seeds, alongside quercetin-3-O-sophoroside and isorhamnetin-3-O-sophoroside. acs.orgtind.ionih.govresearchgate.net
Malvaviscus arboreus (Wax Mallow): The flowers of this plant are a known source of this compound. mdpi.comnih.govresearchgate.net It is often found in a mixture with Kaempferol-3-O-sambubioside. mdpi.comnih.gov
Equisetum arvense (Field Horsetail): This perennial fern has been reported to contain this compound. nih.govneist.res.in
Glycine max (Soybean): This economically important legume is another plant where this compound has been identified. nih.govnih.gov
| Plant Species | Botanical Family | Tissue(s) |
| Crocus sativus L. | Iridaceae | Tepals nih.gov |
| Lindera neesiana | Lauraceae | Leaves, Twigs mdpi.comresearchgate.net |
| Lycopersicon esculentum Mill. | Solanaceae | Seeds acs.orgtind.ionih.govresearchgate.net |
| Malvaviscus arboreus | Malvaceae | Flowers mdpi.comnih.govresearchgate.net |
| Equisetum arvense | Equisetaceae | Stems chemfaces.com |
| Glycine max | Fabaceae | General nih.govnih.gov |
Content Variability Across Plant Sources
The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant. For instance, in Crocus sativus, the tepals exhibit a substantially higher content of this flavonoid compared to other floral parts. nih.gov Studies on saffron from different regions have also shown variations in the content of this compound, suggesting that environmental and genetic factors can influence its accumulation. unich.it In Malvaviscus arboreus flowers, this compound was found to constitute 76% of a flavonoid mixture with Kaempferol-3-O-sambubioside. mdpi.comresearchgate.net In tomato seeds, isorhamnetin-3-O-sophoroside combined with kaempferol-3-O-sophoroside represented 59.1% of the total flavonoids. researchgate.net
Biosynthetic Pathways and Enzymatic Regulation
The formation of this compound is a multi-step process that occurs within the broader framework of flavonoid biosynthesis in plants.
Flavonoid Biosynthetic Pathway Context in Plants
Kaempferol, the aglycone backbone of this compound, is a flavonol synthesized via the phenylpropanoid pathway. wikipedia.org This pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce various classes of flavonoids. The core structure of kaempferol is formed and then undergoes further modifications, such as glycosylation, to yield compounds like this compound.
Glycosylation Steps and Associated Glycosyltransferases
Glycosylation, the attachment of sugar moieties, is a crucial step in the biosynthesis of many plant secondary metabolites, including flavonoids. This process is catalyzed by a group of enzymes known as glycosyltransferases (GTs). In the case of this compound, a sophorose group (two glucose molecules linked by a β-1,2 glycosidic bond) is attached to the 3-hydroxyl group of the kaempferol molecule.
Research on Crocus sativus has identified a specific UDP-glucosyltransferase, UGT707B1, which is involved in the formation of flavonol 3-O-sophorosides. nih.gov This enzyme likely catalyzes the second glucosylation step, adding a glucose molecule to a kaempferol-3-O-glucoside precursor to form the sophoroside structure. The presence and activity of such specific glycosyltransferases are key determinants of the types of flavonoid glycosides a plant can produce.
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of flavonoids, including this compound, is under tight genetic and molecular control. The expression of the genes encoding the biosynthetic enzymes, such as chalcone (B49325) synthase and the various glycosyltransferases, is regulated by a complex network of transcription factors. Environmental cues such as UV light, pathogen attack, and nutrient availability can influence the expression of these genes, leading to changes in the accumulation of specific flavonoids. The overexpression of a flavonoid-conjugating enzyme, for example, can lead to significant shifts in the flavonoid profile of a plant. nih.gov
Advanced Methodologies for Isolation, Extraction, and Characterization
Isolation and Extraction Techniques from Biomass
The initial step in studying Kaempferol (B1673270) 3-O-sophoroside involves its extraction and isolation from plant sources. This process has been documented in various plants, including Saffron tepals (Crocus sativus) mdpi.comnih.govnih.gov, Lindera neesiana mdpi.com, Malvaviscus arboreus sci-hub.se, Rosa gallica plazi.org, and Solanum melongena vjst.vn.
Conventional solvent extraction remains a fundamental and widely used approach for liberating Kaempferol 3-O-sophoroside from plant tissues. The choice of solvent and method is dictated by the polarity of the target compound and the nature of the plant material.
Hydroalcoholic Extraction: A mixture of alcohol and water is effective for extracting flavonoid glycosides. For instance, dried leaves and twigs of Lindera neesiana were extracted with 60% ethanol (B145695) using maceration at room temperature to isolate this compound mdpi.com. Similarly, 50% ethanol was used to extract the compound from the petals of Rosa gallica plazi.org.
Methanolic and Ethanolic Extraction: Pure or aqueous solutions of methanol (B129727) and ethanol are commonly employed. Researchers have used 90% methanol with maceration to create a crude extract from Tapinanthus globiferus as a preliminary step to isolation researchgate.net. Ethanolic extracts of Sideroxylon foetidissimum have also been used to isolate related kaempferol glycosides nih.gov. In a study on rapeseed protein isolates, a methanol/water mixture (50/50, v/v) was used for extraction acs.org.
Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. It was successfully used with 60% ethanol for two days in the extraction from Lindera neesiana mdpi.com.
Soxhlet Extraction: While a powerful technique for exhaustive extraction, specific examples for this compound are less commonly detailed in recent literature compared to maceration, though it is a standard method for general flavonoid extraction spandidos-publications.com.
A summary of plant sources and the conventional extraction methods used to isolate this compound is presented below.
| Plant Source | Extraction Method | Solvent | Reference |
|---|---|---|---|
| Lindera neesiana | Maceration | 60% Ethanol | mdpi.com |
| Rosa gallica | Partitioning | 50% Ethanol | plazi.org |
| Rapeseed Protein Isolate | Stirring | Methanol/Water (50/50, v/v) | acs.org |
| Saffron Processing Waste | Stirred-Tank Extraction | Aqueous Ethanol/Methanol | nih.gov |
To enhance extraction efficiency and reduce solvent consumption, advanced methods are being explored for flavonoid extraction.
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses solvents at elevated temperatures and pressures mdpi.com. This technique was applied to saffron processing waste, where it was noted that this compound was the most abundant flavonol glycoside recovered mdpi.comresearchgate.net. PLE is considered a green extraction process, especially when using water as the solvent (then termed sub-critical water extraction) mdpi.comunica.it. However, in one study comparing methods for saffron by-products, PLE with aqueous organic acids yielded extracts with lower polyphenolic concentrations than other techniques like ultrasound-assisted extraction unica.it.
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically CO2, as the solvent. While SFE is a recognized method for rapidly extracting bioactive compounds from plant materials, specific studies detailing its application for the direct extraction of this compound are not prevalent spandidos-publications.com. However, it has been used to extract essential oils from Lindera neesiana, a known source of the compound researchgate.net.
Following initial extraction, the crude extract contains a complex mixture of compounds. Sequential fractionation is essential to purify this compound. This multi-step process typically involves partitioning the extract with solvents of increasing polarity, followed by various chromatographic techniques.
For example, the isolation from Lindera neesiana involved:
Initial extraction with 60% ethanol mdpi.com.
The crude extract was suspended in water and subjected to column chromatography on MCI gel, eluting with a stepwise gradient of methanol in water mdpi.com.
Fractions were further purified using Sephadex LH-20, octadecylsilyl (ODS), and silica (B1680970) gel column chromatography to yield pure this compound mdpi.com.
A similar approach was used for Malvaviscus arboreus, where an acetonic extract was first fractionated on a silica gel column, followed by purification on a reverse-phase silica gel column to obtain a mixture containing this compound researchgate.net.
Structural Elucidation and Analytical Characterization
Once isolated, the precise chemical structure and purity of this compound are determined using a combination of spectroscopic and chromatographic methods.
Spectroscopy is indispensable for the unambiguous identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for structural elucidation. ¹³C-NMR data from a study on Solanum melongena provided detailed chemical shifts for all 27 carbons of the molecule, confirming the kaempferol aglycone and the sophoroside (β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl) moiety vjst.vn. HMBC correlations are particularly vital for determining the linkage between the sugar units and the attachment point to the flavonoid backbone sci-hub.se.
Mass Spectrometry (MS): MS techniques are used to determine the molecular weight and fragmentation pattern, which aids in identification.
LC-MS/MS: This technique is widely used for identification. In negative electrospray ionization mode (ESI-), this compound typically shows a deprotonated molecule [M-H]⁻ at m/z 609 acs.orgcsic.es. Tandem MS (MS/MS) experiments reveal characteristic fragmentation, such as the loss of a terminal glucose unit to yield a fragment at m/z 447, and the subsequent loss of the second glucose to produce the kaempferol aglycone ion at m/z 285 acs.orgcsic.es.
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (ToF)-MS provide highly accurate mass measurements, allowing for the determination of the elemental formula. For this compound (C₂₇H₃₀O₁₆), the calculated mass for the [M+H]⁺ ion is 611.1607, with measured values being very close (e.g., 611.1595) vjst.vn.
UV-PAD (Photodiode Array): UV spectroscopy provides information about the flavonoid's core structure. Kaempferol and its glycosides typically exhibit two major absorption bands (Band I and Band II). For this compound, the maximum absorption wavelength (λmax) is often recorded around 350 nm sci-hub.seplazi.org.
FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide additional structural information and have been applied in the integrated analysis of saffron tepals, which are rich in this compound mdpi.com.
| Technique | Observation | Inference | Reference |
|---|---|---|---|
| HR-ESI-MS | [M+H]⁺ at m/z 611.1595 | Confirms molecular formula C₂₇H₃₀O₁₆ | vjst.vn |
| LC-MS/MS (ESI-) | Parent ion [M-H]⁻ at m/z 609; Fragment at m/z 447 [M-H-Glc]⁻ | Confirms molecular weight and initial sugar loss | acs.org |
| ¹³C-NMR | Signals at δC 155.6 (C-2), 132.9 (C-3), 98.0 (C-1''), 104.1 (C-1''') | Confirms kaempferol backbone and two glucose units | vjst.vn |
| UV Spectroscopy | λmax at ~350 nm | Characteristic of a kaempferol 3-O-glycoside | sci-hub.seplazi.org |
Chromatographic techniques are the gold standard for separating this compound from other compounds and for its quantification.
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (HPLC-DAD) is the most common method for quantification. The method allows for the separation of different flavonoid glycosides, with detection typically set at around 350 nm nih.govacs.org. Validated HPLC-DAD methods have been established for the quality control of saffron floral bio-residues, where this compound is a main component nih.govacs.org.
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. UPLC systems coupled with DAD or MS detectors (UPLC-DAD, UPLC-Q-TOF-MS) have been used for the chemical fingerprinting and quantitative analysis of plant extracts containing this compound, such as from Rosa rugosa nih.gov. In one validated UPLC method, the limit of detection (LOD) for this compound was determined to be 0.08 µg/mL, demonstrating high sensitivity nih.gov. UPLC-MS/MS has also been used to quantify the compound in rapeseed protein isolates acs.org.
Purity Assessment Methodologies
The purity of this compound is primarily determined using sophisticated chromatographic and spectrometric methods. These techniques provide both qualitative and quantitative data, ensuring a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. phytopurify.comijariie.comsielc.com A typical HPLC analysis involves a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid. ijariie.comresearchgate.net The detection is commonly performed using a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). phytopurify.com The principle of HPLC lies in the differential partitioning of the compound between the stationary phase and the mobile phase, allowing for the separation of the main compound from any impurities. The purity is then calculated based on the relative peak area of this compound in the chromatogram. For instance, a study on the flavonoids from wrinkled rose petals utilized HPLC with a Shim-pack GIST C18 column and a mobile phase of acetonitrile and water to quantify this compound, achieving a linear relationship in the concentration range of 0.025 mg/ml to 0.25 mg/ml. researchgate.net
Ultra-High-Performance Liquid Chromatography (UPLC) offers a significant improvement in resolution and speed over traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and higher efficiency. When coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, UPLC becomes a powerful tool for both purity assessment and structural confirmation. researchgate.netmassbank.eu The high mass accuracy of the Q-TOF detector allows for the precise determination of the molecular formula of the compound and any co-eluting impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , are indispensable for the definitive identification and purity assessment of this compound. researchgate.netnih.gov In LC-MS, the eluent from the HPLC or UPLC system is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). researchgate.net This provides molecular weight information that is highly specific. LC-MS/MS takes this a step further by isolating the parent ion of interest and subjecting it to fragmentation, generating a characteristic fragmentation pattern that serves as a molecular fingerprint. The mass fragmentation pathways of this compound have been studied using UPLC-Q-TOF-MS/MS in both positive and negative ion modes. researchgate.net In negative ion mode, the deprotonated molecule [M-H]⁻ is observed, while in positive ion mode, the protonated molecule [M+H]⁺ is detected. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is another critical technique for the structural elucidation and purity confirmation of this compound. phytopurify.commdpi.comb-cdn.net ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. b-cdn.netresearchgate.net The presence of characteristic signals for the kaempferol aglycone and the sophorose sugar moiety, along with the absence of significant impurity signals, confirms the purity of the compound. mdpi.comb-cdn.net For example, the ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons of the kaempferol backbone and the anomeric protons of the two glucose units in the sophorose chain. mdpi.com
The combination of these advanced methodologies provides a robust and comprehensive approach to assessing the purity of this compound, ensuring its suitability for research and other applications.
Table of Purity Assessment Data for this compound
| Analytical Technique | Purity Level | Reference |
|---|---|---|
| HPLC-DAD/ELSD | 95%~99% | phytopurify.com |
| HPLC | >98% | biorlab.com |
| HPLC | >95% | abmole.com |
Table of Chromatographic and Spectrometric Parameters for this compound Analysis
| Parameter | HPLC | UPLC-Q-TOF-MS |
|---|---|---|
| Column | Shim-pack GIST C18 (4.6 × 250 mm, 5 µm) | Acquity bridged ethyl hybrid C18 (1.7 µm, 2.1 mm x 100 mm) |
| Mobile Phase | Acetonitrile:Water with 0.1% formic acid | Acetonitrile and Water with 0.1% formic acid |
| Detection | UV at 360 nm | ESI in positive and negative ion modes |
| Flow Rate | Not specified | 0.3 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Reference | researchgate.net | massbank.eu |
Molecular and Cellular Mechanisms of Biological Activities in Vitro and Preclinical Models
Anti-inflammatory Mechanisms
The anti-inflammatory properties of Kaempferol (B1673270) 3-O-sophoroside are multifaceted, involving the regulation of both pro- and anti-inflammatory molecules and the pathways that govern their production and activity.
Kaempferol 3-O-sophoroside has been shown to effectively suppress the production of key pro-inflammatory mediators. In studies using human umbilical vein endothelial cells (HUVECs), the compound inhibited the production of tumor necrosis factor-alpha (TNF-α) when stimulated by lipopolysaccharide (LPS). nih.govnih.govmedchemexpress.com A mixture containing this compound was also found to inhibit the increase of interleukin-6 (IL-6) in a model of ethanol-induced gastric inflammation. mdpi.comresearchgate.net
While direct studies on this compound's effect on prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (Cox-2) are limited, research on its aglycone, kaempferol, provides insight. Kaempferol has been reported to cause the inhibition of iNOS and Cox-2. nih.gov Related kaempferol glycosides have also demonstrated the ability to suppress the expression of PGE2, suggesting a common mechanistic pathway for this class of compounds.
In addition to suppressing pro-inflammatory molecules, this compound contributes to the anti-inflammatory environment by promoting beneficial cytokines. A study involving a mixture of this compound and Kaempferol-O-sambubioside demonstrated an increase in the concentration of the anti-inflammatory cytokine Interleukin-10 (IL-10). mdpi.comresearchgate.net This finding is supported by research on kaempferol, which also shows an increased secretion of IL-10 in RAW 264.7 macrophages. nih.gov
A primary mechanism for the anti-inflammatory action of this compound is its ability to interfere with critical intracellular signaling cascades. The compound effectively blocks the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including TNF-α. nih.govnih.govmedchemexpress.com
Furthermore, this compound has been identified as an inhibitor of the cell surface receptors Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), which are crucial for recognizing pathogen-associated molecular patterns like LPS and endogenous danger signals such as High Mobility Group Box 1 (HMGB1). nih.govmedchemexpress.com By inhibiting these receptors, the compound prevents the downstream signaling that leads to inflammation. medchemexpress.com Specifically, it has been shown to potently inhibit the release of HMGB1 and the subsequent inflammatory responses mediated by it. medchemexpress.com While direct evidence on Mitogen-activated protein kinase (MAPK) pathways for the sophoroside is emerging, studies on related kaempferol glycosides show suppression of MAPK phosphorylation, indicating this is a likely target.
Table 1: Summary of Anti-inflammatory Mechanisms of this compound
| Mechanism | Specific Target | Observed Effect | Model System | Reference |
|---|---|---|---|---|
| Modulation of Pro-inflammatory Mediators | TNF-α | Suppression of production | HUVECs | nih.gov, nih.gov, medchemexpress.com |
| IL-6 | Inhibition of increase | Rat model of gastric lesion | mdpi.com, researchgate.net | |
| Regulation of Anti-inflammatory Cytokines | IL-10 | Increased concentration | Rat model of gastric lesion | mdpi.com, researchgate.net |
| Inhibition of Key Signaling Pathways | NF-κB | Blocked activation | HUVECs | nih.gov, nih.gov, medchemexpress.com |
| TLR2/4 | Inhibition of receptors | Human endothelial cells | nih.gov, medchemexpress.com |
Inflammation involves the recruitment of leukocytes to the site of injury, a process involving adhesion to and migration across the endothelial lining of blood vessels. This compound has been demonstrated to interfere with these critical steps. In studies with HUVECs stimulated by LPS, the compound inhibited the expression of cell adhesion molecules. nih.govnih.gov This, in turn, led to a reduction in neutrophil adhesion to the endothelial cells and suppressed their subsequent transendothelial migration. nih.govnih.gov
The endothelial barrier plays a crucial role in regulating the passage of fluids, solutes, and cells from the blood into the tissues. Inflammatory stimuli like LPS can disrupt this barrier, leading to increased permeability and edema. This compound has shown a protective effect on this barrier. nih.govnih.gov It has been found to inhibit LPS-induced barrier disruption and permeability in human endothelial cells, thereby helping to maintain vascular integrity during an inflammatory response. nih.govnih.govmedchemexpress.com
Antioxidant Mechanisms
The antioxidant activity of this compound is a key component of its biological effects, as oxidative stress is closely linked to inflammation and cellular damage. The compound's antioxidant mechanisms involve direct scavenging of harmful molecules and support of the cell's own antioxidant defense systems.
Research indicates that this compound contributes to preventing oxidative stress. mdpi.comresearchgate.net Studies on its aglycone, kaempferol, show that it is a potent scavenger of reactive oxygen species (ROS). nih.govanu.edu.au This direct radical-scavenging activity helps protect cells from damage. Furthermore, kaempferol has been shown to preserve the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govanu.edu.au A mixture containing this compound was also found to increase the activity of catalase. mdpi.comresearchgate.net By maintaining the levels and activity of these crucial enzymes, the compound enhances the cell's ability to neutralize oxidative threats, thereby reducing cellular damage and mitigating the inflammatory cascade.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Kaempferol |
| Kaempferol-O-sambubioside |
| Tumor necrosis factor-alpha (TNF-α) |
| Interleukin-6 (IL-6) |
| Interleukin-10 (IL-10) |
| Prostaglandin E2 (PGE2) |
| Nitric Oxide (NO) |
| Lipopolysaccharide (LPS) |
| High Mobility Group Box 1 (HMGB1) |
| Superoxide dismutase (SOD) |
| Catalase (CAT) |
Anti-cancer Mechanisms
In addition to its antioxidant properties, this compound exhibits promising anti-cancer activities by influencing critical cellular processes such as the cell cycle, apoptosis, and proliferation in cancer cells.
This compound and its aglycone, kaempferol, have been shown to inhibit the growth of cancer cells by inducing cell cycle arrest, a crucial mechanism for preventing uncontrolled cell division. nih.govnih.govmdpi.com Numerous studies have demonstrated that kaempferol can cause an accumulation of cancer cells in the G2/M phase of the cell cycle. nih.govnih.govmdpi.comsci-hub.seelsevierpure.com This arrest prevents the cells from entering mitosis and continuing their proliferation. For instance, in human breast cancer cells, kaempferol treatment led to a significant increase in the population of cells in the G2/M phase. nih.govnih.govsci-hub.se This effect is often associated with the downregulation of key cell cycle regulatory proteins such as CDK1 and cyclins A and B. nih.gov Some studies have also reported cell cycle arrest at the G0/G1 phase. jcpjournal.org
Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. This compound and kaempferol have been found to induce apoptosis in various cancer cell lines. nih.govresearchgate.netmdpi.comnih.gov This is achieved through the modulation of key proteins involved in the apoptotic pathway.
A common mechanism is the alteration of the ratio of pro-apoptotic to anti-apoptotic proteins. Kaempferol has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. scielo.brnih.govresearchgate.netijper.org This shift in balance promotes the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. nih.govresearchgate.net
Furthermore, kaempferol treatment leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.govnih.gov Studies have reported the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 following kaempferol exposure. nih.govresearchgate.netnih.govsci-hub.se The cleavage of caspase-3 is a hallmark of apoptosis and leads to the breakdown of cellular components. plos.org
The culmination of inducing cell cycle arrest and promoting apoptosis is the inhibition of cancer cell proliferation. This compound and its aglycone have consistently demonstrated anti-proliferative effects against a range of cancer cell types. nih.govnih.govmdpi.complos.org Studies have shown a significant reduction in the viability and growth of cancer cells upon treatment with kaempferol. nih.govnih.govnih.govnih.govsci-hub.seresearchgate.net This inhibitory effect on proliferation underscores the potential of this compound as an anti-cancer agent. mdpi.com
The table below provides a summary of the anti-proliferative effects of kaempferol on various cancer cell lines as reported in different studies.
| Cancer Cell Line | Effect of Kaempferol | Reference |
| Human breast cancer MDA-MB-453 cells | Significant inhibition of cell growth | nih.gov |
| Glioma cell lines | Significant reduction in cell proliferation | nih.govmdpi.com |
| Human osteosarcoma MG-63 cells | Adverse effect on proliferation | |
| Triple-negative breast cancer MDA-MB-231 cells | Effective suppression of proliferation | nih.govsci-hub.se |
| Human pancreatic cancer cells (Miapaca-2, Panc-1, SNU-213) | Dose-dependent decrease in viability | plos.org |
| Human ovarian cancer cells | Growth inhibitory effects | researchgate.net |
| Human breast carcinoma (MCF-7), stomach carcinoma (SGC-7901), cervical carcinoma (Hela), and lung carcinoma (A549) cells | Significant antiproliferative activity | nih.gov |
Anti-angiogenesis Effects
While direct studies on this compound's anti-angiogenic properties are limited, research on its aglycone, kaempferol, provides significant insights into the potential mechanisms. Kaempferol has been shown to inhibit angiogenesis by targeting key signaling pathways involved in the formation of new blood vessels. nih.govnih.govnih.gov
One of the primary mechanisms is the suppression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation. nih.govnih.gov Kaempferol achieves this by modulating the Extracellular signal-regulated kinase (ERK)/p38 Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (B549165) (mTOR) signaling pathways in endothelial cells. nih.gov The PI3K/AKT/mTOR pathway is crucial for endothelial cell proliferation and angiogenesis. nih.govfrontiersin.org Specifically, kaempferol has been observed to inhibit the phosphorylation of Akt, mTOR, and a downstream effector, p70S6K. nih.gov
Furthermore, kaempferol can downregulate the Signal Transducer and Activator of Transcription 3 (STAT3) or its phosphorylation, which is necessary for signaling cascades activated by HIF-1α. nih.gov By inhibiting these pathways, kaempferol effectively reduces the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. nih.gov This inhibition of VEGF expression by kaempferol occurs through both HIF-dependent and HIF-independent pathways. nih.gov
In preclinical models, kaempferol has demonstrated its anti-angiogenic potential by significantly inhibiting cell migration and tube formation in endothelial cells, as well as suppressing microvessel sprouting in mouse aortic ring assays. nih.gov
Regulation of Cellular Signaling Pathways Involved in Carcinogenesis
This compound and its aglycone, kaempferol, have been shown to modulate several cellular signaling pathways implicated in the development and progression of cancer. nih.govnih.govmdpi.comnih.govresearchgate.netsfasu.edu
A key target is the PI3K/Akt signaling pathway, which is frequently overactive in various cancers, promoting cell proliferation and survival. nih.govyoutube.com Kaempferol has been found to induce apoptosis in cancer cells by downregulating the PI3K/Akt pathway. nih.govnih.gov This inhibition leads to decreased cell growth and an increase in the expression of apoptotic genes like p53. nih.gov In some cancer cell lines, kaempferol has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to both apoptosis and autophagy. nih.gov
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical regulator of cancer cell growth and migration that is affected by kaempferol. plos.org Studies have demonstrated that kaempferol can inhibit pancreatic cancer cell growth and migration by blocking EGFR-related pathways, including Src, ERK1/2, and AKT. plos.org In renal cell carcinoma, kaempferol has been shown to induce cell cycle arrest and apoptosis through the EGFR/p38 signaling pathway. nih.gov
The MAPK signaling pathways, including ERK, p38, and JNK, are also modulated by kaempferol. nih.gov Kaempferol has been observed to suppress cell metastasis by inhibiting the ERK-p38-JNK and AP-1 signaling pathways in osteosarcoma cells. nih.gov The inhibition of protein phosphorylation of ERK and p38 has been noted, leading to a reduction in the expression and activities of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis. nih.gov
Modulation of Epithelial-Mesenchymal Transition (EMT)-related Markers
The Epithelial-Mesenchymal Transition (EMT) is a cellular process that allows epithelial cells to acquire mesenchymal characteristics, enhancing their migratory and invasive properties, which is a critical step in cancer metastasis. Kaempferol has been shown to influence this process by modulating the expression of key EMT-related markers. researchgate.net
Research indicates that kaempferol can suppress the protein expression of markers associated with the mesenchymal phenotype, such as N-cadherin and Snail, while potentially upregulating epithelial markers like E-cadherin. researchgate.net This modulation of EMT markers suggests that kaempferol could inhibit the metastatic potential of cancer cells by interfering with their ability to undergo this transition.
Neuroprotective and Antidepressant Mechanisms (Preclinical Models)
This compound has demonstrated promising neuroprotective and antidepressant-like effects in preclinical studies, acting through multiple molecular and cellular mechanisms. medchemexpress.comnih.govresearchgate.net
Modulation of Neurotrophic Factor Production
A key mechanism underlying the antidepressant effects of this compound is its ability to promote the production of Brain-Derived Neurotrophic Factor (BDNF). medchemexpress.comnih.govresearchgate.net BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity, and its levels are often reduced in individuals with depression. This compound has been shown to improve the expression of BDNF, which contributes to its mood-enhancing properties. nih.gov This effect has been observed in both in vitro and in vivo models of depression. nih.gov The broader family of kaempferol and its glycosylated derivatives are also recognized for their brain-protective actions through the modulation of BDNF. nih.gov
Enhancement of Autophagy via AMP-activated Protein Kinase (AMPK) Binding
This compound has been found to directly bind to and activate AMP-activated protein kinase (AMPK). medchemexpress.comnih.govresearchgate.net AMPK is a key cellular energy sensor, and its activation has been linked to various beneficial effects, including the induction of autophagy. nih.govnih.gov Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, and its dysregulation has been implicated in neurodegenerative diseases and depression. researchgate.net By activating AMPK, this compound enhances autophagy, which contributes to its antidepressant effects. nih.govresearchgate.net This mechanism has been confirmed in corticosterone-induced mouse depression models and chronic unpredictable mild stress (CUMS) models. medchemexpress.comnih.gov The activation of AMPK by kaempferol has also been shown to induce autophagic cell death in certain cancer cells. nih.govresearchgate.net
Amelioration of Oxidative Stress and Inflammation in Neural Models
Both this compound and its aglycone, kaempferol, exhibit potent antioxidant and anti-inflammatory properties that contribute to their neuroprotective effects. nih.govnih.govplos.orgfrontiersin.org In a corticosterone-induced PC12 cell injury model, this compound was shown to ameliorate oxidative stress and inflammation. nih.govresearchgate.net Kaempferol has been demonstrated to attenuate cognitive deficits in animal models by regulating oxidative stress and neuroinflammation. nih.gov It achieves this by elevating endogenous hippocampal antioxidants such as superoxide dismutase and glutathione, and by reducing neuroinflammation. nih.gov Furthermore, kaempferol has been found to inhibit oxidative stress and reduce macrophage pyroptosis by activating the NRF2 signaling pathway. plos.org In models of lung ischemia-reperfusion injury, kaempferol pre-treatment significantly decreased levels of the oxidative stress marker malondialdehyde (MDA) and increased the levels of antioxidant enzymes. frontiersin.org
Research Findings on the Biological Activities of this compound and Kaempferol
| Biological Activity | Compound | Key Molecular Targets/Pathways | Observed Effects in Preclinical Models | References |
| Anti-angiogenesis | Kaempferol | HIF-1α, VEGFR2, ERK/p38 MAPK, PI3K/Akt/mTOR, STAT3 | Inhibition of cell migration and tube formation in endothelial cells; suppression of microvessel sprouting. | nih.govnih.govnih.gov |
| Anti-carcinogenesis | Kaempferol, this compound | PI3K/Akt/mTOR, EGFR/p38, MAPK (ERK, JNK) | Induction of apoptosis and autophagy; cell cycle arrest; inhibition of cell growth and migration. | nih.govnih.govnih.govnih.govplos.org |
| Modulation of EMT | Kaempferol | N-cadherin, E-cadherin, Snail | Suppression of mesenchymal markers and potential upregulation of epithelial markers. | researchgate.net |
| Neuroprotection & Antidepressant | This compound | BDNF, AMPK | Increased BDNF production; enhanced autophagy; amelioration of oxidative stress and inflammation. | medchemexpress.comnih.govresearchgate.net |
| Anti-inflammatory | This compound | HMGB1, TLR2/4, NF-κB, TNF-α | Inhibition of HMGB1 release; suppression of pro-inflammatory cytokine production. | medchemexpress.comnih.govnih.gov |
Synaptogenesis Promotion in Neuronal Cells
This compound (PCS-1) has been observed to promote an increase in synapses in Neuro-2a cells and primary neurons. nih.govresearchgate.net In preclinical research, PCS-1 was studied for its role in synaptogenesis. nih.gov The compound was found to ameliorate corticosterone-induced damage, oxidative stress, and inflammation in PC12 cells, a cell line used as an in vitro model for neuroprotective studies. nih.govresearchgate.net Furthermore, PCS-1 alone was shown to encourage the development of synapses in both Neuro-2a cells and primary neurons. nih.gov Mechanistically, it is suggested that this compound binds to AMP-activated protein kinase (AMPK) to enhance the expression of brain-derived neurotrophic factor (BDNF) and stimulate autophagy, ultimately contributing to its effects. nih.gov
While direct quantitative data on the promotion of synaptogenesis by this compound is limited in the reviewed literature, studies on the parent compound, kaempferol, have shown its ability to restore the expression of several synaptic proteins. For instance, in rats with cadmium chloride-induced hippocampal damage, kaempferol treatment restored the protein expression levels of SNAP-25, synapsin, and PSD-95. researchgate.net Similarly, in cultured cells, kaempferol treatment led to the recovery of SNAP-25 and PSD-95 protein expression levels. researchgate.net
Hepatoprotective Mechanisms (Preclinical Models)
While direct studies on the hepatoprotective mechanisms of this compound are limited, research on its parent compound, kaempferol, and other glycoside derivatives provides insights into its potential effects.
Studies on kaempferol have demonstrated significant hepatoprotective effects against chemically-induced liver injury. In preclinical models, kaempferol has been shown to protect against liver damage induced by carbon tetrachloride (CCl4). mdpi.com The mechanism involves the scavenging of highly reactive radicals produced from CCl4 metabolism, which can otherwise lead to lipid peroxidation and hepatocellular injury. mdpi.com
In in vitro studies using HepG2 cells, kaempferol has shown a protective effect against damage induced by tert-butyl hydroperoxide (t-BHP), a pro-oxidant agent. mdpi.com Pretreatment with kaempferol resulted in a concentration-dependent protection against t-BHP-induced cell damage. mdpi.com Specifically, exposure to 300 μM t-BHP for three hours led to a significant decrease in HepG2 cell viability to 46% of untreated cells. mdpi.com However, pretreatment with kaempferol offered protection with an EC50 of 45.8 μM. mdpi.com
It is important to note that these findings are for the aglycone kaempferol, and further research is needed to determine the specific effects of this compound.
Research on kaempferol and its derivatives suggests a role in the regulation of genes involved in antioxidant, anti-apoptotic, and anti-inflammatory pathways in liver cells. Kaempferol has been found to enhance the cell's defense system against oxidative stress by activating the Nrf2 pathway and upregulating the expression of its target genes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. mdpi.commdpi.com
In a study on kaempferol-3-sophoroside-7-glucoside (KSG), a related compound, it was found to suppress inflammatory responses by decreasing the genetic and protein expression of inflammatory cytokines. nih.govresearchgate.net It also promoted the activation of the Nrf2 signaling pathway and repressed the activation of nuclear-factor kappa-B (NF-κB). nih.govresearchgate.net Furthermore, KSG was shown to suppress apoptosis by decreasing the expression of Bax and caspase-3, while enhancing the anti-apoptotic protein Bcl2. nih.gov
These findings highlight the potential of kaempferol and its glycosides to modulate key genes in hepatoprotection, although specific studies on this compound are needed for confirmation.
Kaempferol and its glycosides have been shown to improve the oxidative stress status in the liver in preclinical models of CCl4-induced injury. nih.govnih.gov Treatment with kaempferol glycosides, such as kaempferol 3-O-rutinoside and kaempferol 3-O-glucoside, has been found to restore the levels of endogenous antioxidants, including glutathione (GSH), and the activities of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD). nih.govnih.gov
In these studies, CCl4 administration led to a significant increase in hepatic malondialdehyde (MDA) levels, an indicator of lipid peroxidation. nih.gov Treatment with kaempferol glycosides significantly prevented this increase. nih.gov
While these results point to the potent antioxidant properties of the kaempferol family, direct evidence for the specific effects of this compound on hepatic oxidative stress is still required.
Gastroprotective Mechanisms (Preclinical Models)
A mixture of Kaempferol-O-sambubioside and Kaempferol-O-sophoroside (MaSS) has demonstrated significant gastroprotective effects in preclinical models of ethanol-induced gastric lesions. mdpi.comnih.gov Pretreatment with MaSS was found to prevent gastric lesions, inhibit the increase in relative stomach weight, and modulate inflammatory and oxidative stress markers. mdpi.comnih.gov
The administration of MaSS was shown to inhibit the increase in the pro-inflammatory cytokine Interleukin-6 (IL-6) and promote an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10) concentration in the gastric tissue. mdpi.com Furthermore, MaSS treatment led to an increase in the activity of the antioxidant enzyme catalase. mdpi.com
The table below summarizes the effects of a mixture containing this compound on key markers in an ethanol-induced gastric lesion model in rats.
| Treatment Group | IL-6 (pg/g protein) | IL-10 (pg/g protein) | Catalase Activity (U/mg protein) |
| Healthy | 126.9 ± 30.8 | 496.7 ± 82.4 | 1.9 ± 0.2 |
| Vehicle (Ethanol) | 598.6 ± 117.8 | 39.58 ± 11.7 | 0.4 ± 0.08 |
| MaSS (30 mg/kg) | 215.1 ± 38.6 | 351.3 ± 65.5 | 1.1 ± 0.1 |
| MaSS (90 mg/kg) | 165.9 ± 29.8 | 518.2 ± 77.6 | 1.3 ± 0.2 |
| MaSS (120 mg/kg) | 115.6 ± 28.5 | 1750 ± 481 | 1.4 ± 0.3 |
| MaSS (180 mg/kg) | 100.9 ± 20.3 | 1669.04 ± 249 | 1.6 ± 0.2 |
| *Data is presented as mean ± standard error. mdpi.com |
Regulation of Gastric Cytokines (e.g., IL-6, IL-10)
In preclinical models, the regulatory effect of a mixture containing this compound on gastric cytokines has been investigated, particularly in the context of ethanol-induced gastric injury. A study utilizing a combination of this compound and Kaempferol-3-O-sambubioside demonstrated a significant modulatory effect on the inflammatory response in the gastric mucosa of rats.
Pretreatment with this flavonoid mixture was shown to counteract the inflammatory cascade triggered by ethanol (B145695). Specifically, the mixture was effective in controlling the elevation of the pro-inflammatory cytokine Interleukin-6 (IL-6) and preventing the decrease of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the gastric tissue. This modulation of the local inflammatory response is a key mechanism in preventing damage to the gastric mucosa. The study highlighted that by regulating these cytokines, the treatment helps to mitigate the inflammatory damage induced by harmful agents like ethanol.
Table 1: Effect of a this compound-Containing Mixture on Gastric Cytokine Levels in an Ethanol-Induced Gastric Lesion Model
| Cytokine | Effect of Ethanol Insult | Effect of Pretreatment with Flavonoid Mixture |
| Interleukin-6 (IL-6) | Increased concentration | Inhibited the increase |
| Interleukin-10 (IL-10) | Decreased concentration | Provoked an increment |
Data derived from a preclinical study on a mixture of this compound and Kaempferol-3-O-sambubioside.
Other Investigated Biological Activities (Preclinical/In Vitro)
Antiglycation Activity
The formation of advanced glycation end-products (AGEs) is implicated in the pathogenesis of various chronic diseases. While direct studies on the antiglycation activity of this compound are limited, research on closely related kaempferol glycosides, such as Kaempferol-3-O-rutinoside, has shown potent in vitro effects. researchgate.netnih.gov
Kaempferol-3-O-rutinoside, isolated from Osyris wightiana, exhibited significant antiglycation activity. nih.govnih.gov Structure-activity relationship (SAR) studies suggest that the presence of sugar moieties on the kaempferol backbone is promising for antiglycation potential. nih.govnih.gov For instance, in one study, Kaempferol-3-O-rutinoside showed a potent ability to inhibit the formation of AGEs. researchgate.net These findings suggest that other kaempferol glycosides, potentially including this compound, may also possess this activity, though specific experimental verification is required. The standard inhibitor used for comparison in many of these studies is Rutin. nih.gov
Table 2: Antiglycation Activity of Related Kaempferol Derivatives (In Vitro)
| Compound | Source/Model | Finding |
| Kaempferol-3-O-rutinoside | Isolated from Osyris wightiana | Exhibited potent antiglycation activity in vitro. nih.govnih.gov |
| General Kaempferol Derivatives | Structure-Activity Relationship Studies | Sugar derivatives of kaempferol show promising antiglycation activity. nih.govnih.gov |
Note: Data for this compound is not explicitly available; the table reflects findings on closely related compounds.
Pancreatic Lipase (B570770) Inhibitory Activity
Inhibition of pancreatic lipase, a key enzyme in dietary fat digestion, is a therapeutic strategy for managing obesity. Research has focused on the inhibitory potential of flavonoids, including kaempferol and its derivatives. Studies indicate that kaempferol can reversibly inhibit pancreatic lipase in a competitive manner. nih.gov The inhibitory activity of kaempferol glycosides appears to be influenced by the specific sugar attached.
For example, Kaempferol-3-O-rutinoside was identified as a potent inhibitor of pancreatic lipase with an IC50 value of 2.9 µM, whereas the aglycone, kaempferol, was found to be almost inactive (IC50 >250 µM) in the same study. aatbio.com This highlights the crucial role of glycosylation in the inhibitory action against pancreatic lipase. While direct experimental data on the pancreatic lipase inhibitory activity of this compound is not specified in the available literature, the demonstrated activity of other kaempferol glycosides suggests it may be a candidate for similar effects.
Table 3: Pancreatic Lipase Inhibitory Activity of Kaempferol and a Related Glycoside
| Compound | IC50 Value | Type of Inhibition |
| Kaempferol | >250 µM | Nearly inactive in this study. aatbio.com |
| Kaempferol-3-O-rutinoside | 2.9 µM | Most active among tested related compounds. aatbio.com |
Note: Specific data for this compound is not available. The table provides context based on its aglycone and a related glycoside.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones, which are important for regulating blood glucose levels. nih.gov Inhibition of DPP-4 is an established therapeutic approach for type 2 diabetes. nih.gov In a broad screening of 70 different flavonoids for their DPP-4 inhibitory activity, this compound was evaluated.
The study found that glycosylation of kaempferol had a beneficial effect on DPP-4 inhibition. The inhibitory percentage of kaempferol itself was lower than that of its glycosides, including this compound. nih.gov This indicates that the sophorose sugar moiety enhances the compound's ability to interact with and inhibit the DPP-4 enzyme.
Table 4: In Vitro DPP-4 Inhibitory Activity of Kaempferol and this compound
| Compound | Concentration Tested | Inhibition Percentage (%) |
| Kaempferol | 200 µM | 33.68 ± 2.05 |
| This compound | 200 µM | 43.19 ± 1.48 nih.gov |
Antibacterial and Antiviral Activities
Kaempferol and its derivatives are known to possess a wide range of antimicrobial properties. nih.gov While specific data such as Minimum Inhibitory Concentration (MIC) values for this compound against particular bacterial or viral strains are not detailed in the reviewed literature, the general activities of the kaempferol class of compounds are well-documented.
Antibacterial Activity: Kaempferol and its glycosides have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.comspringermedizin.de For example, a related compound, Kaempferol-3-O-glucoside, has shown inhibitory effects against Staphylococcus aureus and Escherichia coli. nih.gov The proposed mechanisms for the antibacterial action of flavonoids include the inhibition of nucleic acid synthesis, impairment of cytoplasmic membrane function, and energy metabolism inhibition.
Antiviral Activity: The antiviral properties of kaempferol compounds have been observed against a variety of DNA and RNA viruses. nih.gov These include viruses such as influenza virus, hepatitis B virus, and herpes simplex virus (HHV). nih.gov The mechanisms of antiviral action are diverse, involving the inhibition of viral enzymes like polymerases, and interference with viral attachment and entry into host cells. nih.gov For instance, certain kaempferol derivatives have been shown to be effective viral neuraminidase inhibitors. nih.gov Although this compound is stated to have antiviral properties, specific studies detailing its efficacy and the viral targets it inhibits are needed for a complete understanding. researchgate.net
Pharmacological Profiles and Biological Disposition Preclinical Models
Bioavailability Studies
The bioavailability of flavonoid glycosides like Kaempferol (B1673270) 3-O-sophoroside is a critical determinant of their in vivo efficacy. Studies indicate that the nature of the sugar moiety significantly influences absorption and metabolism.
Absorption Characteristics
The absorption of kaempferol glycosides is a complex process influenced by the structure of the attached sugar. Generally, the aglycone form, kaempferol, is more lipophilic and can be absorbed from the small intestine via passive diffusion. nih.gov However, the addition of a sophorose sugar unit, which is a disaccharide, increases the molecule's polarity and size, which can impact its direct absorption.
Interestingly, studies on the related compound quercetin-3-O-sophoroside in rat models have shown that it can be absorbed intact from the jejunum without prior deglycosylation. nih.gov This suggests that a transport mechanism for flavonoid sophorosides may exist in the small intestine. nih.gov Once absorbed, these intact glycosides can undergo phase II metabolism. nih.gov For Kaempferol 3-O-sophoroside, its noted oral activity in preclinical models for conditions like depression and gastric inflammation further supports that it is absorbed systemically to some degree following oral administration. mdpi.comnih.gov
Role of Gut Microbiota in Bioavailability and Metabolism
The gut microbiota plays a pivotal role in the metabolism and subsequent bioavailability of many flavonoid glycosides, including those of kaempferol. nih.govnih.gov For larger glycosides that are not readily absorbed in the small intestine, they travel to the colon where they are subject to extensive microbial metabolism. nih.gov
Metabolism Pathways
Once this compound or its microbially-liberated aglycone, kaempferol, is absorbed, it undergoes extensive phase II metabolism, primarily in the small intestine and liver. nih.gov This process increases the water solubility of the compounds, facilitating their excretion.
Conjugation Forms
Following absorption, the kaempferol aglycone is subject to several conjugation reactions. The primary metabolic pathways for flavonoids involve glucuronidation, sulfation, and methylation. nih.gov In preclinical rat models, after oral administration of kaempferol, its primary metabolite in circulation was identified as kaempferol-3-O-glucuronide. nih.gov This indicates that glucuronidation is a major metabolic route. nih.govnih.gov Studies on the related quercetin-3-O-sophoroside also found that upon absorption, it was present in plasma in methylated and sulfated forms, sometimes in combination. nih.gov It is therefore highly probable that the kaempferol aglycone released from this compound follows these same conjugation pathways.
Deconjugation Processes
Deconjugation, in the context of this compound, primarily refers to the enzymatic removal of the sophorose sugar moiety, a process known as deglycosylation. This is a critical step for the absorption of the aglycone and is largely carried out by the enzymatic machinery of the gut microbiota in the colon. nih.gov In vitro studies have confirmed that human gut bacteria effectively metabolize flavonoid O-glycosides into their respective aglycones. nih.gov Furthermore, enzymatic hydrolysis of a related compound, kaempferol 3-O-(2‴-O-sinapoyl-β-sophoroside), has been demonstrated, showing that the sophoroside linkage can be cleaved by specific enzymes. nih.govd-nb.info This liberation of the kaempferol aglycone makes it available for absorption or further microbial breakdown. nih.gov
Identification and Quantification of Metabolites
Identifying and quantifying the metabolites of this compound is essential for understanding its biological activity. Following oral administration of kaempferol to rats, kaempferol and its glucuronide metabolites are found in the urine. nih.gov The gut microbiota can further break down the kaempferol structure into smaller phenolic compounds. nih.gov Key microbial catabolites identified from in vitro fermentation of flavonoid glycosides include 3-(4-hydroxyphenyl)propionic acid, 3-phenylpropionic acid, and phenylacetic acid. nih.gov
The identification of the parent compound, this compound, in biological and plant matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov The fragmentation pattern in mass spectrometry provides a characteristic fingerprint for the molecule.
Below is a table summarizing the characteristic mass spectrometry fragments used for the identification of this compound.
| Ion Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Interpretation |
|---|---|---|---|
| Negative (ESI⁻) | 609.0 [M-H]⁻ | 447 [M-H-Glc]⁻ | Loss of one glucose unit |
| Negative (ESI⁻) | 609.0 [M-H]⁻ | 284 [M-H-Glc-Glc-H₂O]⁻ | Loss of sophorose unit and water |
| Negative (ESI⁻) | 609.0 [M-H]⁻ | 255 | Further fragmentation of the aglycone |
The following table lists the key metabolites of kaempferol, the aglycone of this compound.
| Metabolite | Metabolic Pathway | Origin |
|---|---|---|
| Kaempferol-3-O-glucuronide | Phase II Conjugation (Glucuronidation) | Systemic (e.g., Liver, Intestine) |
| Kaempferol sulfates | Phase II Conjugation (Sulfation) | Systemic (e.g., Liver, Intestine) |
| Methylated kaempferol | Phase II Conjugation (Methylation) | Systemic (e.g., Liver, Intestine) |
| 3-(4-hydroxyphenyl)propionic acid | Microbial C-ring fission | Gut Microbiota |
| 3-phenylpropionic acid | Microbial C-ring fission | Gut Microbiota |
| Phenylacetic acid | Microbial C-ring fission | Gut Microbiota |
Structure Activity Relationship Sar Studies
Impact of Glycosylation on Biological Efficacy
Glycosylation, the attachment of sugar moieties to the flavonoid aglycone, significantly modulates the parent compound's physicochemical properties, such as solubility and bioavailability, which in turn affects its biological efficacy. In the case of Kaempferol (B1673270) 3-O-sophoroside, the disaccharide sophorose is attached at the C-3 position of the kaempferol aglycone.
Anti-inflammatory Activity: Research indicates that the glycosylation of kaempferol can enhance its anti-inflammatory properties. Studies on Kaempferol 3-O-sophoroside (KPOS) have shown that its anti-inflammatory activities are superior to those of its aglycone, kaempferol (KP). nih.gov KPOS has been found to inhibit lipopolysaccharide (LPS)-induced barrier disruption, the expression of cell adhesion molecules, and the transendothelial migration of neutrophils in human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, it suppresses the production of tumor necrosis factor-alpha (TNF-α) and the activation of nuclear factor-kappa B (NF-κB), key mediators in the inflammatory cascade. nih.govmedchemexpress.com A mixture containing this compound was also shown to prevent ethanol-induced gastric inflammation in rats by reducing edema and modulating inflammatory cytokines. mdpi.com The sophorose group at the 3-position appears to be a key factor in this enhanced activity, potentially by altering the molecule's interaction with cellular targets or improving its stability and distribution. nih.govnih.gov
DPP-4 Inhibition: Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes, and its inhibition can help regulate glucose levels. nih.gov SAR studies have revealed that glycosylation plays a significant role in the DPP-4 inhibitory activity of flavonoids. nih.gov For kaempferol, glycosylation generally leads to a beneficial effect on DPP-4 inhibition. A study comparing kaempferol with several of its glycosides found that the inhibitory percentage of the aglycone was lower than that of its glycosylated forms, including this compound. nih.gov While the aglycone kaempferol itself shows inhibitory activity against DPP-IV with an IC50 of 9.26 μM in one study oatext.com, the addition of sugar moieties can enhance binding affinity to the enzyme, possibly by providing more hydroxyl groups for interaction. nih.gov
| Compound | Inhibition (%) |
|---|---|
| Kaempferol (Aglycone) | 27.91 ± 1.25 |
| This compound | 43.19 ± 1.48 |
| Kaempferol 3-O-rutinoside | 44.25 ± 1.33 |
| Kaempferol 7-O-glucoside | 48.84 ± 1.07 |
| Kaempferol 3-O-galactoside | 34.28 ± 0.96 |
| Kaempferol 4'-O-glucoside | 37.22 ± 0.64 |
| Kaempferol 3-O-arabinoside | 33.15 ± 1.17 |
Data sourced from a 2022 study on flavonoid inhibition of DPP-4. nih.gov
Antiglycation Activity: Glycation is a non-enzymatic reaction between proteins and reducing sugars, leading to the formation of advanced glycation end-products (AGEs), which are implicated in aging and diabetic complications. Flavonoids are known to possess antiglycation properties. Generally, the glycosylation of flavonoids can decrease their antioxidant activity in vitro, which is often linked to antiglycation potential. nih.gov This is because the sugar moiety can block a phenolic hydroxyl group, a key site for radical scavenging. nih.gov However, the increased polarity and altered distribution in biological systems due to glycosylation might still allow for significant in vivo effects. nih.gov While direct studies on the antiglycation activity of this compound are limited, research on the related compound kaempferol-3-O-rutinoside has demonstrated potent antiglycation activity. nih.gov This suggests that kaempferol glycosides, in general, are promising antiglycation agents.
Influence of Hydroxyl and Other Functional Groups on Biological Activity
The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are critical determinants of biological activity, particularly antioxidant capacity. scispace.com
Key structural features of flavonoids that influence their activity include:
Hydroxyl groups on the B-ring: The configuration of hydroxyl groups on the B-ring is a major factor for scavenging reactive oxygen species (ROS). An ortho-dihydroxy (catechol) structure at the C-3' and C-4' positions significantly enhances antioxidant activity due to its ability to donate hydrogen and stabilize the resulting radical. nih.govirb.hr While kaempferol has only one hydroxyl group at the 4'-position, this feature is still vital for its activity.
Hydroxyl groups on the A-ring: Hydroxyl groups at the C-5 and C-7 positions of the A-ring also contribute to antioxidant activity. mdpi.com However, the C-5 hydroxyl often forms a hydrogen bond with the C-4 keto group, which can reduce its hydrogen-donating ability but increases the stability of the flavonoid radical. nih.gov
The 3-OH group and C2=C3 double bond: A hydroxyl group at the C-3 position of the C-ring, in conjunction with the C2=C3 double bond, increases radical scavenging capacity. hilarispublisher.com In this compound, this 3-OH group is substituted with the sophorose sugar. While this glycosylation may decrease in vitro antioxidant activity compared to the aglycone, it is crucial for other biological functions like DPP-4 inhibition. nih.govnih.gov
The 4-oxo (keto) group: The keto group at the C-4 position in the C-ring, conjugated with the C2=C3 double bond, facilitates electron delocalization from the B-ring, which is an important feature for radical scavenging. uin-alauddin.ac.id This structural element is considered essential for the DPP-4 inhibitory activity of flavonoids. nih.gov
Other functional groups: The methylation of hydroxyl groups generally tends to decrease antioxidant and DPP-4 inhibitory activities. nih.govnih.gov
Role of Aromatic Ring Structures in Activity
The fundamental C6-C3-C6 skeleton of flavonoids, consisting of two aromatic rings (A and B) connected by a heterocyclic pyran ring (C), is the foundation of their biological activity. scispace.comnih.gov
Ring B: The B-ring acts as the primary site for radical scavenging. scispace.com Its substitution pattern, particularly the presence and location of hydroxyl groups, is the most significant determinant of antioxidant activity. scispace.com
Ring C: The heterocyclic C-ring contains several key features. The C2=C3 double bond, in conjugation with the 4-oxo group, allows for the formation of a delocalized radical, which is a stable structure that enhances the flavonoid's ability to act as an antioxidant. hilarispublisher.com This conjugation is also reported to be essential for DPP-4 inhibition. nih.gov The substitution at the C-3 position, as seen in this compound, is a critical site for glycosylation, which modulates the compound's biological profile. nih.gov
In essence, the interplay between the three rings and their various functional groups defines the specific biological profile of this compound, distinguishing its activity from its parent aglycone and other related flavonoids.
Synthetic and Biotechnological Approaches for Production
Chemical Synthesis Strategies
The complete chemical synthesis of Kaempferol (B1673270) 3-O-sophoroside is a complex undertaking that requires precise control over glycosylation and the use of protective chemical groups to achieve the desired structure.
The central step in synthesizing Kaempferol 3-O-sophoroside is the formation of the glycosidic bond between the kaempferol aglycone and the disaccharide sophorose. This process, known as glycosylation, is challenging due to the multiple hydroxyl groups on the kaempferol molecule, all of which are potential reaction sites. Achieving regioselective glycosylation, specifically at the 3-hydroxyl (C-3) position, is the primary obstacle.
The typical synthetic route involves reacting kaempferol with an activated form of sophorose in the presence of a suitable glycosylation agent and catalyst. In nature, this reaction is catalyzed with high precision by enzymes called glycosyltransferases (GTs). nih.gov These enzymes, particularly UDP-carbohydrate-dependent glycosyltransferases (UGTs), exhibit strict regioselectivity, ensuring the sugar moiety is attached to the correct position on the acceptor molecule. nih.gov For instance, the glucosyltransferase UGT707B1, isolated from Crocus sativus (saffron), is involved in the natural biosynthesis of kaempferol 3-O-sophorosides. nih.govnih.gov
To overcome the lack of regioselectivity in standard chemical reactions, chemists employ a multi-step strategy involving the protection and deprotection of hydroxyl groups. This methodology is critical for directing the glycosylation to the intended C-3 position of kaempferol.
The process involves:
Protection: The hydroxyl groups at other positions (e.g., C-5, C-7, and C-4') are chemically modified or "blocked" by attaching protecting groups. This prevents them from reacting during the glycosylation step.
Glycosylation: With other potential sites blocked, the free hydroxyl group at the C-3 position is now the primary site available to react with the activated sophorose donor.
Deprotection: After the glycosidic bond is successfully formed at the C-3 position, the protecting groups are chemically removed to yield the final product, this compound.
Defining these regioselective protection and deprotection protocols is a critical step in designing a reproducible synthesis.
Biotechnological Production and Engineering
Biotechnological methods offer powerful alternatives to chemical synthesis by harnessing the efficiency and specificity of biological systems. These approaches include creating microbial cell factories and using isolated enzymes for biotransformation.
The yeast Saccharomyces cerevisiae has emerged as a promising microbial "cell factory" for producing high-value plant-derived compounds like flavonoids. nih.gov Researchers have successfully engineered yeast to produce the kaempferol aglycone de novo (from basic feedstocks like glucose). nih.govyeastgenome.org This was achieved by introducing the multi-gene biosynthetic pathway from plants into the yeast. nih.gov
The key steps in engineering S. cerevisiae for flavonoid production include:
Pathway Reconstruction: Introducing plant enzymes such as phenylalanine ammonia (B1221849) lyase (PAL), cinnamic acid 4-hydroxylase (C4H), 4-coumaric acid ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3β-hydroxylase (F3H), and flavonol synthase (FLS). nih.gov
Optimization: Further modifications, such as overexpressing the acetyl-CoA biosynthetic pathway and developing fed-batch fermentation processes, have significantly increased the production titer of kaempferol, reaching up to 66.29 mg/L. nih.govyeastgenome.org
To produce the final this compound, this kaempferol-producing yeast strain would require the introduction of a specific glycosyltransferase capable of attaching sophorose to the C-3 position. A prime candidate for this role is the UGT707B1 enzyme from Crocus sativus, which has been shown to produce this compound when expressed in a heterologous plant system (Arabidopsis thaliana). nih.govcas.cz
An alternative biotechnological strategy involves using specific enzymes to convert a precursor molecule into the desired product. A notable example is the enzymatic hydrolysis of kaempferol 3-O-(2‴-O-sinapoyl-β-sophoroside), a compound identified as a key contributor to the bitter taste of rapeseed protein isolate. nih.govacs.org
Researchers have demonstrated that a ferulic acid esterase (FAE) from the basidiomycete Schizophyllum commune (ScoFAE) can selectively cleave the sinapoyl ester group from this precursor, yielding the non-bitter this compound. nih.govuni-hannover.deresearchgate.net This enzymatic approach is highly specific; other FAEs from different microbial sources failed to perform the same reaction, highlighting the unique suitability of ScoFAE for this biotransformation. nih.govuni-hannover.de This method represents a targeted approach to not only synthesize this compound but also to improve the quality of food products like rapeseed protein. d-nb.info
Table 1: Enzymatic Hydrolysis of Sinapoyl-Kaempferol Sophoroside
| Enzyme Source | Substrate | Key Reaction Product | Conversion Rate (%) | Reference |
|---|---|---|---|---|
| Schizophyllum commune (ScoFAE) | Sinapoyl-kaempferol sophoroside | This compound | 70 | |
| Streptomyces werraensis (SwFAE) | Sinapoyl-kaempferol sophoroside | No hydrolysis | - | nih.gov |
Future Research Directions and Translational Perspectives
Elucidation of Novel Molecular Targets and Binding Interactions
Future research is poised to identify and characterize new molecular targets for Kaempferol (B1673270) 3-O-sophoroside. A key area of investigation is its interaction with various proteins and receptors, which is fundamental to understanding its mechanism of action.
One notable target is the AMP-activated protein kinase (AMPK) , a crucial regulator of cellular energy homeostasis. medchemexpress.comresearchgate.netnih.gov Studies have shown that Kaempferol 3-O-sophoroside can bind to AMPK, which may explain its observed antidepressant-like effects. researchgate.netnih.gov This binding promotes the production of brain-derived neurotrophic factor (BDNF) and enhances autophagy. medchemexpress.comnih.gov
Another critical area of research is its role in inflammation. This compound has been identified as an inhibitor of the cell surface receptor toll-like receptor (TLR) 2/4 for High mobility group box 1 (HMGB1). nih.govmedchemexpress.com By inhibiting these receptors, it can block the activation of NF-κB and the subsequent production of TNF-α, key players in the inflammatory cascade. medchemexpress.com
Recent in silico studies have also highlighted its potential as an antiviral agent. Molecular docking simulations have shown that a derivative, this compound 7-O-glucoside, exhibits a high binding affinity for the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication. nih.gov The binding interactions involve the formation of hydrogen bonds with key amino acid residues like Asp164, Arg166, Gly266, and Asn267. nih.gov
Furthermore, molecular docking studies have explored the binding affinity of this compound to estrogen receptors (ERs) α and β, suggesting its potential role in processes regulated by these receptors. nih.gov
Table 1: Molecular Targets and Binding Interactions of this compound
| Target Protein/Receptor | Observed or Predicted Interaction | Potential Therapeutic Implication |
| AMP-activated protein kinase (AMPK) | Binds to and activates AMPK. medchemexpress.comresearchgate.netnih.gov | Antidepressant effects. researchgate.netnih.gov |
| Toll-like receptor (TLR) 2/4 | Inhibits the HMGB1-mediated activation. nih.govmedchemexpress.com | Anti-inflammatory effects. medchemexpress.com |
| SARS-CoV-2 PLpro | High binding affinity predicted by molecular docking (for the 7-O-glucoside derivative). nih.gov | Antiviral potential. nih.gov |
| Estrogen Receptors (ERα and ERβ) | Predicted binding affinity from in silico studies. nih.gov | Modulation of estrogen-regulated pathways. nih.gov |
| C-C chemokine receptor type 7 (CCR7) | Predicted strong binding affinity. nih.gov | Regulation of inflammatory responses. nih.gov |
Investigation of Inter-Pathway Crosstalk and Systems Biology Approaches
Understanding the intricate network of cellular pathways influenced by this compound is a burgeoning area of research. Systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are crucial for elucidating these complex interactions.
The activation of AMPK by this compound, for instance, initiates a cascade of downstream effects. mdpi.com This includes the modulation of the Nrf2-ARE signaling pathway , which plays a vital role in protecting against oxidative stress. mdpi.com The crosstalk between AMPK activation and the regulation of inflammatory pathways, such as the NF-κB pathway, is a key area of investigation. mdpi.com
Transcriptomic analysis has revealed that extracts containing this compound can significantly alter the cytokine-cytokine receptor interaction pathway . nih.gov This suggests a broad modulatory effect on the immune system and inflammatory responses. nih.gov Specifically, its interaction with CCR7 points to a role in reducing inflammation. nih.gov
The biosynthesis of flavonoids, including this compound, is itself a complex process involving numerous genes and enzymes. maxapress.com Understanding the regulation of these biosynthetic pathways can provide insights into how environmental factors and genetic backgrounds influence the production of this compound in plants. maxapress.com
Development of Advanced Experimental Models
To better mimic human physiology and disease states, researchers are increasingly turning to advanced experimental models. These models offer a more accurate platform for studying the effects of compounds like this compound compared to traditional two-dimensional cell cultures.
Organoids , which are three-dimensional, self-organizing structures derived from stem cells, are at the forefront of this research. accscience.comfrontiersin.org They can recapitulate the complex architecture and function of various organs, providing a more physiologically relevant system to test the efficacy and mechanism of action of natural compounds. accscience.com The use of organoid models will be instrumental in validating the therapeutic potential of this compound in a human-like context.
Microfluidic systems , often referred to as "organs-on-a-chip," offer precise control over the cellular microenvironment. accscience.comfrontiersin.org These systems allow for the dynamic culture of cells and organoids, enabling the study of nutrient gradients, shear stress, and cell-cell interactions in a controlled manner. frontiersin.org Integrating organoids with microfluidic devices can create highly sophisticated models for drug screening and mechanistic studies. accscience.com
Computational and In Silico Modeling Approaches
Computational and in silico methods are indispensable tools in modern drug discovery and development, and they are being actively applied to the study of this compound.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. nih.govacs.org As mentioned earlier, this method has been used to predict the interaction of this compound and its derivatives with targets like SARS-CoV-2 PLpro and estrogen receptors. nih.govnih.gov These predictions provide a strong basis for further experimental validation.
Pharmacophore modeling is another computational approach that identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This can be used to screen large databases for other compounds with similar activity or to design new, more potent derivatives of this compound.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound and its target protein over time, offering a more detailed understanding of the binding stability and conformational changes that occur upon interaction. nih.gov
Comparative Studies with Structurally Related Flavonoids and Derivatives
To fully appreciate the unique properties of this compound, it is essential to conduct comparative studies with other structurally related flavonoids. Kaempferol itself is a common flavonol found in many plants, and it exists in various glycosidic forms. nih.gov
Comparing the biological activities of this compound with its aglycone, kaempferol, and other kaempferol glycosides (such as kaempferol 3-O-glucoside, kaempferol 3-O-rutinoside, and kaempferol 3-O-gentiobioside) can help elucidate the role of the sophoroside sugar moiety in its absorption, bioavailability, and pharmacological effects. nih.govmedchemexpress.com For example, studies have shown that the addition of a sugar moiety can enhance the binding affinity of kaempferol to certain targets. jomes.org
Furthermore, comparing this compound with other flavonoids that share similar biological activities, such as quercetin (B1663063) and its derivatives, can provide valuable insights into structure-activity relationships. nih.govnih.gov This knowledge is crucial for the rational design of new flavonoid-based therapeutic agents with improved efficacy and specificity.
Q & A
Q. What analytical methods are most effective for identifying and quantifying Kaempferol 3-O-sophoroside in plant matrices?
Methodological Answer: this compound is typically identified and quantified using high-resolution techniques such as HPLC coupled with UV-Vis detection (e.g., at 350 nm for flavonoids) and LC-MS for molecular ion peaks (e.g., m/z 609 [M-H]⁻ for kaempferol diglycosides). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly HR-MAS, is critical for structural confirmation of the sophoroside moiety (two glucose units linked via β-1→2 bonds at the C-3 position) . Quantitative analysis often employs calibration curves with authentic standards, as demonstrated in studies on Crocus sativus tepals, where concentrations ranged from 62.19–99.48 mg/g dry weight .
Q. How can extraction methods be optimized to maximize this compound yield from plant biomass?
Methodological Answer: Extraction efficiency depends on solvent polarity and matrix composition. Natural Deep Eutectic Solvents (NADES) , such as choline chloride-lactic acid mixtures, have shown superior performance in recovering this compound (up to 36.43 mg/g dry weight) compared to traditional hydroalcoholic or water-methanol systems . Ultrasonication-assisted extraction (30–60 min, 40–60°C) and pH adjustment (pH 4–5) further enhance solubility by preserving glycosidic bonds .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported this compound concentrations across studies?
Methodological Answer: Discrepancies often arise from genetic variability (e.g., Crocus sativus cultivars), environmental factors (e.g., light exposure altering metabolic flux), and extraction protocols . To standardize results:
Q. How does this compound participate in plant metabolic responses to environmental stress?
Methodological Answer: In tomato seedlings (Solanum lycopersicum), this compound accumulation increases under 24-hour light exposure , acting as a ROS scavenger during photoinhibition. This was confirmed via time-series metabolomics (PCA analysis) and targeted LC-MS/MS of cotyledon tissues . Knockout mutants of flavonoid glycosyltransferases (e.g., UGT78D3) show reduced sophoroside levels, linking its biosynthesis to stress-response pathways .
Q. What enzymatic mechanisms govern the regioselective glycosylation of this compound?
Methodological Answer: The biosynthesis involves UDP-glucose-dependent glucosyltransferases (UGTs). In Pisum sativum, UGT78D1 first adds a β-D-glucose to kaempferol’s C-3 position, followed by UGT78D2 attaching a second glucose via β-1→2 linkage to form the sophoroside. TDP-glucose can substitute UDP-glucose but with reduced catalytic efficiency (kcat 0.8 vs. 1.2 s⁻¹) . Mutagenesis studies highlight conserved His-22 and Asp-129 residues as critical for sugar donor specificity .
Q. Why do bioactivity assays of purified this compound sometimes contradict findings from crude extracts?
Methodological Answer: Purified this compound may show weak activity in assays like DPPH radical scavenging (IC50 > 200 μM) due to isolation from synergistic co-factors (e.g., delphinidin 3,5-di-O-glucoside in saffron waste) . Bioassay-guided fractionation and metabolomics correlation networks are recommended to identify interacting compounds (e.g., acylated anthocyanins) that enhance bioactivity .
Q. How does glycosylation at C-3 influence this compound’s solubility and membrane permeability?
Methodological Answer: The sophoroside moiety increases water solubility (log P = -1.2 vs. aglycone log P = 2.1) but reduces Caco-2 cell permeability (Papp = 1.2 × 10⁻⁶ cm/s) due to high molecular weight (610.5 g/mol) and hydrogen bonding . Molecular dynamics simulations suggest that the 3-O-sophoroside’s branched structure hinders passive diffusion, necessitating active transport mechanisms for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
